(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine
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Overview
Description
(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine is an organic compound that features both an aliphatic and an aromatic component. The compound consists of a butan-2-yl group attached to a 2-(pyridin-2-yl)ethylamine moiety. This structure imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-(pyridin-2-yl)ethylamine with butan-2-yl halides under basic conditions. A common method includes:
Starting Materials: 2-(pyridin-2-yl)ethylamine and butan-2-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its respective amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The butan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethylamine: Lacks the butan-2-yl group, making it less lipophilic.
Butan-2-ylamine: Lacks the pyridine ring, reducing its ability to form coordination complexes.
2-(Pyridin-2-yl)propylamine: Similar structure but with a propyl group instead of butan-2-yl, affecting its chemical reactivity and biological activity.
Uniqueness
(Butan-2-yl)[2-(pyridin-2-yl)ethyl]amine is unique due to the combination of its aliphatic and aromatic components, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-pyridin-2-ylethyl)butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-10(2)12-9-7-11-6-4-5-8-13-11/h4-6,8,10,12H,3,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWAWEZYLFFUSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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